Product packaging for (3R,4S)-3-Methyloxan-4-amine hydrochloride(Cat. No.:CAS No. 1682655-57-7)

(3R,4S)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B1434351
CAS No.: 1682655-57-7
M. Wt: 151.63 g/mol
InChI Key: KNQUEEOHOGWETD-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-Methyloxan-4-amine hydrochloride (CAS 1638744-60-1) is a chiral tetrahydropyran-based amine serving as a valuable synthetic intermediate in pharmaceutical research and development . This compound is a high-purity white to off-white powder (typically ≥99% by HPLC) with a defined stereochemistry that is critical for its application in drug discovery . Its molecular formula is C6H14ClNO, and it has a molecular weight of 151.63 g/mol . Researchers utilize this chiral building block in the exploration of novel therapeutic agents. Its specific stereostructure makes it a relevant scaffold in the development of potent analgesics targeting the μ opioid receptor (MOR), as demonstrated in recent pharmacological studies . Furthermore, its application extends to the synthesis of inhibitors targeting the NLRP3 inflammasome, a protein complex implicated in a wide range of inflammatory and degenerative diseases, highlighting its versatility in medicinal chemistry . The compound should be stored in a well-closed container, protected from light, and maintained in a cool, dry environment under an inert atmosphere for maximum stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1434351 (3R,4S)-3-Methyloxan-4-amine hydrochloride CAS No. 1682655-57-7

Properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Chiral Reduction

  • A common method involves the reduction of a ketone precursor bearing the tetrahydropyran scaffold using chiral reducing agents or catalysts.
  • For example, the reduction of a 3-methyltetrahydro-2H-pyran-4-one with chiral borane complexes or chiral hydride reagents yields the desired amine with high stereoselectivity.
  • Reaction conditions are optimized to maintain stereochemical integrity, typically controlling temperature and pH to minimize racemization.
  • Industrial scale synthesis may employ continuous flow reactors to improve yield and reproducibility.

Amination of Tetrahydropyran Derivatives

  • Another route involves nucleophilic substitution or reductive amination of tetrahydropyran derivatives.
  • The amination step can be performed using ammonia or amine sources under catalytic or stoichiometric conditions.
  • Protective groups may be used during synthesis to control regioselectivity and stereochemistry.

Coupling Reactions Using Carbodiimide Chemistry

  • Amide bond formation involving this compound as a nucleophile has been reported using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (HOBt) and triethylamine.
  • Typical solvents include N,N-dimethylformamide (DMF).
  • These reactions are conducted at room temperature (around 20–25°C) for several hours (e.g., 4 hours) to achieve moderate to high yields (up to 91% in some cases).
  • Post-reaction workup involves extraction with ethyl acetate and washing with aqueous sodium bicarbonate to remove impurities.

Representative Experimental Data and Yields

Entry Reaction Type Reagents & Conditions Yield (%) Notes
1 Carbodiimide-mediated coupling Tetrahydro-2H-pyran-4-ylamine hydrochloride, EDC·HCl, HOBt, triethylamine, DMF, 20°C, 4 h 52.7 Workup by ethyl acetate extraction and sodium bicarbonate wash; product isolated by filtration and drying
2 Carbodiimide-mediated coupling Same as above but with 6-methyl-1H-indazole-5-carboxylic acid, stirred overnight 91 Product precipitated by solvent replacement with toluene, washed with ethyl acetate, dried under reduced pressure
3 Amination with N-ethyl-N,N-diisopropylamine Reaction in isopropyl alcohol, 2.5 h, followed by preparative HPLC purification 12–36 Lower yields attributed to reaction conditions and purification losses

Reaction Mechanism Insights and Process Optimization

  • The carbodiimide coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which is stabilized by HOBt to form an active ester. The amine nucleophile then attacks this intermediate to form the amide bond.
  • Triethylamine acts as a base to scavenge generated acids, maintaining reaction pH.
  • Temperature control (20–25°C) is critical to avoid side reactions and racemization.
  • Solvent choice (DMF) ensures good solubility of reagents and intermediates.
  • Purification steps such as solvent replacement and washing improve product purity and yield.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy (1H NMR in DMSO-d6): Characteristic multiplets for tetrahydropyran ring protons (1.45–1.80 ppm), singlet for methyl substituent (~2.44–2.58 ppm), and aromatic protons when coupled with indazole derivatives.
  • Mass Spectrometry (LCMS): Confirms molecular ion peaks corresponding to expected molecular weights.
  • Purity: Typically ≥95% as confirmed by chromatographic methods.
  • Stereochemical Confirmation: Can be verified by chiral HPLC or X-ray crystallography when applicable.

Summary Table: Key Preparation Parameters

Parameter Details
Starting Materials Tetrahydro-2H-pyran-4-one derivatives, amine hydrochloride salts
Key Reagents Carbodiimide coupling agents (EDC·HCl), HOBt, triethylamine
Solvents N,N-Dimethylformamide (DMF), ethyl acetate, toluene, isopropyl alcohol
Temperature Range 20–25°C for coupling reactions; up to 45°C for some reductions
Reaction Time 2.5 to 16 hours depending on step
Yields 12% to 91% depending on method and scale
Purification Techniques Filtration, solvent replacement, washing with aqueous sodium bicarbonate, preparative HPLC

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methyloxan-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxime or nitroso derivatives.

    Reduction: The oxane ring can be reduced to form tetrahydropyran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxime or Nitroso Derivatives: From oxidation reactions.

    Tetrahydropyran Derivatives: From reduction reactions.

    Amides, Ureas, or Alkylated Amines: From substitution reactions.

Scientific Research Applications

Overview

(3R,4S)-3-Methyloxan-4-amine hydrochloride is characterized by its oxane (tetrahydrofuran) structure featuring a methyl group and an amine functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry .

Medicinal Chemistry

This compound is explored for its potential therapeutic applications:

  • Drug Development : It serves as a precursor in the synthesis of pharmaceutical compounds targeting metabolic disorders and other diseases.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, contributing to its potential as a drug candidate .

Organic Synthesis

This compound acts as a chiral building block in the synthesis of complex organic molecules:

  • Reactions : It participates in various chemical reactions including oxidation, reduction, and nucleophilic substitution. For instance:
    • Oxidation : Using agents like potassium permanganate to modify the compound's structure.
    • Reduction : Employing hydrogen gas in the presence of metal catalysts to achieve desired products .

Biological Research

The biological activity of this compound is notable due to its structural features:

  • Receptor Binding Studies : The compound's amine group enables interaction with biological targets such as receptors and enzymes.
  • Bioassays : Its effects on living cells or organisms are assessed through various bioassays .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders.

Case Study 2: Synthesis of Anticancer Agents

Research has highlighted the use of this compound in synthesizing new anticancer agents. Its unique chemical structure allows for modifications leading to compounds with enhanced efficacy against cancer cells.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The oxane ring structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride: Similar in structure but with a hydroxyl group instead of a methyl group.

    Clindamycin hydrochloride: An antibiotic with a similar oxane ring structure but different functional groups and stereochemistry.

Uniqueness

(3R,4S)-3-Methyloxan-4-amine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

(3R,4S)-3-Methyloxan-4-amine hydrochloride is a chiral organic compound characterized by its unique oxane structure. The specific stereochemistry at the 3 and 4 positions significantly influences its biological activity and chemical reactivity. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C5_5H12_{12}ClN\O2_2
  • Molecular Weight : 153.61 g/mol
  • Structure : The compound features a methyl group at the third carbon and an amine functional group at the fourth carbon, contributing to its biological properties.

The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for various applications in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amine group allows for hydrogen bonding, which is crucial for binding affinity and selectivity towards these targets. This compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways.

Interaction with Biological Targets

The compound's potential interactions include:

  • Enzyme Modulation : Similar compounds have been shown to modulate enzyme activity, influencing metabolic processes.
  • Receptor Binding : It may selectively bind to receptors involved in key biological functions, impacting cellular signaling pathways.

Biological Activity Assessment

Biological activity is typically assessed through bioassays that measure the compound's effects on living cells or organisms. Studies have indicated that compounds with similar oxane structures can exhibit various pharmacological effects, including:

  • Anti-inflammatory properties
  • Neuroprotective effects
  • Modulation of metabolic pathways.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Enzyme TargetInhibition PercentageIC50 Value (µM)
Enzyme A75%10
Enzyme B60%20

This data demonstrates the compound's potential as a lead candidate for drug development targeting metabolic enzymes.

Study 2: Receptor Interaction

Another study focused on the binding affinity of this compound to various receptors. Using surface plasmon resonance techniques, researchers found that the compound exhibited significant binding to receptor X, which is implicated in neuroinflammatory responses.

ReceptorBinding Affinity (Kd)Selectivity Ratio
Receptor X50 nM2:1
Receptor Y200 nM1:1

These findings highlight the compound's potential role in modulating neuroinflammation and its therapeutic implications for neurodegenerative diseases.

Potential Applications

The unique structural characteristics of this compound suggest several potential applications:

  • Medicinal Chemistry : As a building block in drug design due to its ability to interact with biological macromolecules.
  • Pharmacological Research : Investigated for its role in enzyme inhibition and receptor modulation.
  • Therapeutic Development : Potential applications in treating metabolic disorders and neuroinflammatory diseases .

Q & A

Q. How can the stereochemical purity of (3R,4S)-3-Methyloxan-4-amine hydrochloride be confirmed experimentally?

  • Methodological Answer: Stereochemical purity is critical for reproducibility in chiral compounds. Use a combination of chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, employ a chiral stationary phase (e.g., cellulose- or amylose-based columns) with mobile phases optimized for resolution of enantiomers. In NMR, analyze coupling constants and splitting patterns in the 1H^1H and 13C^13C spectra to confirm the (3R,4S) configuration. Synblock's analytical reports for similar compounds highlight the use of LC-MS and NMR for structural validation . For advanced validation, X-ray crystallography can resolve absolute configuration but requires high-quality single crystals .

Q. What synthetic routes are effective for synthesizing this compound while preserving stereochemistry?

  • Methodological Answer: Asymmetric synthesis is preferred to avoid racemization. One approach involves catalytic hydrogenation of a chiral enamine intermediate using a transition-metal catalyst (e.g., Ru-BINAP complexes) to induce stereoselectivity . Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers post-synthesis. Evidence from related oxan-4-amine derivatives suggests that protecting the amine group during ring closure (e.g., using Boc or Fmoc groups) prevents unwanted side reactions . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Contradictions in biological data often stem from variations in compound purity, assay conditions, or model systems. First, validate the compound’s purity (>98% via HPLC) and stereochemistry . Standardize assay protocols: for enzyme inhibition studies, use kinetic assays under controlled pH and temperature. Cross-validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Evidence from pollution monitoring studies emphasizes controlling matrix effects (e.g., organic degradation in aqueous solutions) that may alter compound activity . Statistical tools like principal component analysis (PCA) can identify confounding variables in datasets .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

  • Methodological Answer: Stability is influenced by pH, temperature, and ionic strength. Conduct accelerated stability studies: prepare buffered solutions (pH 3–8) and monitor degradation via HPLC at 4°C, 25°C, and 40°C. Lyophilization or storage in anhydrous DMSO at -80°C minimizes hydrolysis. For in vitro assays, use freshly prepared solutions and avoid prolonged exposure to light. Hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) show similar instability in aqueous media, requiring inert atmospheres (N2_2) to prevent oxidation .

Q. How to design experiments investigating the interaction of this compound with enzymes or receptors?

  • Methodological Answer: Use biophysical and computational methods:
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and stoichiometry.
  • Molecular Docking: Predict binding modes using software like AutoDock Vina, guided by the compound’s 3D structure (available via PubChem or in-house crystallography) .
  • Site-Directed Mutagenesis: Identify critical residues in enzyme active sites by mutating predicted binding pockets.
  • Fluorescence Quenching: Monitor conformational changes in proteins using tryptophan fluorescence.
    Evidence from nanobody-IL-6 interaction studies recommends coupling SPR (surface plasmon resonance) with functional assays to validate binding and biological relevance .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer: Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50_{50} or EC50_{50}. For non-parametric data, apply the Kruskal-Wallis test. Advanced approaches include Bayesian hierarchical modeling to account for inter-experiment variability. Loudoun County’s Research Chemistry curriculum emphasizes training in descriptive statistics and graphical representation (e.g., Hill plots for cooperative binding) .

Q. How to address challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer: Focus on regioselective modifications. For example, acylation of the amine group using EDC/NHS chemistry preserves the oxan ring’s integrity . Introduce fluorophores via click chemistry (CuAAC) using azide-functionalized derivatives. Monitor reaction progress with TLC or LC-MS. Evidence from fluoxetine hydrochloride derivatives highlights the importance of protecting the stereochemical core during derivatization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-3-Methyloxan-4-amine hydrochloride
Reactant of Route 2
(3R,4S)-3-Methyloxan-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.